molecular formula C15H14ClNO B3246221 N-(2-chloro-1-phenylethyl)benzamide CAS No. 176503-80-3

N-(2-chloro-1-phenylethyl)benzamide

Cat. No.: B3246221
CAS No.: 176503-80-3
M. Wt: 259.73 g/mol
InChI Key: TXBAVMNXJHXYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chloro-1-phenylethyl)benzamide” is an organic compound with the linear formula C15H14ClNO . It has a molecular weight of 259.738 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the reaction of phenethylamine and benzoyl chloride . The reaction is usually performed in a suitable solvent at low temperature, and the product is purified by crystallization .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H14ClNO . It has a CAS Number of 299954-52-2 and an MDL number of MFCD00434125 .


Chemical Reactions Analysis

The synthesis of benzamides, including “this compound”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Scientific Research Applications

Biological Activity Studies

A study investigated the biological activity of various chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, including those structurally similar to N-(2-chloro-1-phenylethyl)benzamide. These compounds demonstrated activity against mycobacterial, bacterial, and fungal strains, as well as inhibitory effects on photosynthetic electron transport in spinach chloroplasts, indicating potential in antimicrobial and agricultural research applications (Imramovský et al., 2011).

GPR139 Receptor Agonist

Research identified a compound structurally related to this compound as a potent agonist of the GPR139 receptor. This discovery is significant for neurological research, as GPR139 is implicated in the central nervous system functioning (Dvorak et al., 2015).

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Properties

IUPAC Name

N-(2-chloro-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBAVMNXJHXYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-1-phenylethyl)benzamide
Reactant of Route 4
N-(2-chloro-1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.